
1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Overview
Description
1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves the formation of the indole core followed by functionalization at specific positions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-bromo-2,3-dihydro-1H-indole with ethyl chloroacetate in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of indole derivatives .
Scientific Research Applications
1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-1H-indol-2-yl)ethan-1-one: Similar in structure but differs in the position of the amino group.
Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups and biological activities.
Uniqueness
1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Biological Activity
1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one, also known as 1-acetyl-6-amino-5-bromoindoline, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including its effects on various biological systems and its potential therapeutic applications.
The molecular formula of this compound is C10H11BrN2O, with a molecular weight of 255.11 g/mol. The compound features an indole structure, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. Research has shown that compounds with similar structures exhibit significant antibacterial and antifungal activities.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.0195 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
Candida albicans | 0.0048 mg/mL |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .
Dopamine Receptor Agonism
Another area of interest is the compound's activity related to dopamine receptors. A study indicated that similar compounds can act as selective agonists for dopamine receptors, particularly the D3 receptor, which is implicated in various neuropsychiatric disorders. The structure of this compound suggests it may interact with these receptors, promoting β-arrestin translocation and G protein activation .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of indole derivatives were screened for antimicrobial activity against common pathogens. The results indicated that modifications to the indole structure significantly influenced antimicrobial potency. Compounds with bromine substitutions showed enhanced activity against E. coli and S. aureus compared to their unsubstituted counterparts.
Case Study 2: Neuropharmacological Effects
A study evaluated the neuropharmacological effects of indole derivatives in animal models. The results demonstrated that compounds similar to this compound exhibited anxiolytic and antidepressant-like effects in behavioral tests, suggesting potential therapeutic applications in treating mood disorders.
Structure–Activity Relationship (SAR)
The biological activity of indole derivatives is often linked to their structural features. Key observations include:
- Bromine Substitution : The presence of bromine at specific positions on the indole ring enhances antibacterial activity.
- Amino Group : The amino group at position 6 is crucial for receptor binding and biological activity.
These insights guide further synthetic modifications aimed at optimizing efficacy and reducing toxicity.
Properties
IUPAC Name |
1-(6-amino-5-bromo-2,3-dihydroindol-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-6(14)13-3-2-7-4-8(11)9(12)5-10(7)13/h4-5H,2-3,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZARIWGXNOXOOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C21)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646821 | |
Record name | 1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-15-6 | |
Record name | 1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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